molecular formula C21H25ClN2 B605702 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1061354-48-0

2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No. B605702
M. Wt: 340.9
InChI Key: RKLJJDFIWWRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVN-101 is a very potent 5-HT7 receptor antagonist, with slightly lesser potency toward 5-HT6, 5-HT2A, and 5HT-2C receptors. It is a milti-target drug candidate for the treatment of CNS disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Receptor Activity : Research by Ivachtchenko et al. (2010) explored the synthesis and biological activity of 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, among other derivatives. These compounds were found to be potent blockers of various receptors, including 5-HT(7), 5-HT(6), 5-HT(2C), Adrenergic alpha(2), and H(1) receptors. The study highlighted their potential in therapeutic applications due to their broad spectrum of activities against relevant targets (Ivachtchenko et al., 2010).

Crystal and Molecular Structures

  • X-ray Mapping in Heterocyclic Design : Rybakov et al. (2011) conducted a study on the crystal and molecular structures of 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and its hydrogenated form. The research used single-crystal X-ray diffraction to understand the structural aspects of these compounds, contributing to the field of heterocyclic chemistry (Rybakov et al., 2011).

Calcium-Antagonist Activity

  • Calcium-Antagonist Activity : Ivanov, Afanas'ev, and Bachurin (2001) explored the calcium-antagonist behavior of various hydrogenated pyrido[4,3-b]indole derivatives. This study highlighted the potential use of these compounds, including 2,8-Dimethyl-5-phenethyl analogs, in medical applications due to their broad spectrum of pharmacological activities (Ivanov, Afanas'ev, & Bachurin, 2001).

Synthesis and Physiological Activity

  • Novel Anti-Cancer Agents : Feng et al. (2018) investigated a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives for their anti-cancer properties. Their study provided insights into the molecular docking and dynamics of these compounds, indicating their potential effectiveness against various cancer cell lines (Feng et al., 2018).

properties

CAS RN

1061354-48-0

Product Name

2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Molecular Formula

C21H25ClN2

Molecular Weight

340.9

IUPAC Name

2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

InChI

InChI=1S/C21H24N2.ClH/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17;/h3-9,14H,10-13,15H2,1-2H3;1H

InChI Key

RKLJJDFIWWRTEJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N(CCC3=CC=CC=C3)C4=C2CN(C)CC4)C=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AVN-101;  AVN 101;  AVN101; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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